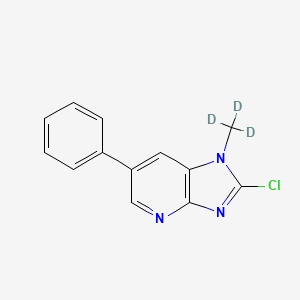

2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine

Description

Crystal System and Space Group Characteristics

Single-crystal X-ray diffraction analysis of imidazo[4,5-b]pyridine derivatives reveals fundamental structural parameters that define the molecular architecture of 2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine. The crystallographic studies of related compounds demonstrate that these molecules typically crystallize in monoclinic space groups, with the parent compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine forming crystals in the monoclinic space group P21/n. The unit cell parameters for similar imidazo[4,5-b]pyridine structures show characteristic dimensions that accommodate the fused bicyclic ring system along with the phenyl substituent and various functional groups.

The asymmetric unit composition varies depending on the specific substitution pattern, but typically contains multiple molecules of the imidazopyridine derivative along with solvent molecules when crystallized from aqueous or alcoholic solutions. The presence of the chlorine atom at the 2-position and the trideuteromethyl group at the N-1 position in this compound would be expected to influence both the packing arrangement and the overall crystal symmetry compared to non-substituted analogues.

Conformational Analysis and Torsion Angles

X-ray crystallographic investigations of phenyl-substituted imidazo[4,5-b]pyridines reveal significant conformational flexibility, particularly regarding the orientation of the phenyl ring relative to the imidazopyridine core. The phenyl groups in these structures exhibit varying torsion angles with respect to the plane of the imidazopyridine moiety, indicating rotational freedom around the carbon-carbon bond connecting these aromatic systems. This conformational variability has been observed in multiple independent molecules within the same asymmetric unit, suggesting that the energy barrier for rotation is relatively low.

The introduction of the chlorine substituent at the 2-position in this compound would likely introduce steric constraints that could influence the preferred conformations. The chlorine atom, being larger than hydrogen, may restrict certain orientations of the phenyl ring and potentially favor specific torsional arrangements that minimize steric clashes while maintaining optimal electronic interactions.

Hydrogen Bonding Networks and Crystal Packing

The crystal structures of imidazo[4,5-b]pyridine derivatives frequently exhibit extensive hydrogen bonding networks that significantly influence the overall crystal packing. In compounds containing amino groups, these functional groups participate in hydrogen bonding with water molecules of crystallization, forming long channels through the crystals parallel to specific crystallographic axes. The replacement of the amino group with chlorine in this compound eliminates these specific hydrogen bonding interactions, likely resulting in different packing motifs compared to amino-containing analogues.

The trideuteromethyl group at the N-1 position contributes to the overall molecular geometry and may participate in weak intermolecular interactions such as carbon-hydrogen contacts or van der Waals forces. The deuterium atoms, while chemically similar to hydrogen, possess different vibrational properties that could subtly influence the crystal packing arrangement and thermal motion within the solid state structure.

Properties

IUPAC Name |

2-chloro-6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFVKWMIRFROSV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661869 | |

| Record name | 2-Chloro-1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-30-5 | |

| Record name | 2-Chloro-1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phenyl Group Installation at the 6-Position

The phenyl group is introduced via Suzuki-Miyaura cross-coupling using phenylboronic acid and a palladium catalyst. A study by Jabri et al. demonstrated that Pd(PPh3)4 in a toluene/water mixture (3:1) at 80°C achieves 92% coupling efficiency for analogous imidazo[4,5-b]pyridines.

Coupling Reaction Parameters

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Ligand: None required

-

Base: Na2CO3

-

Solvent: Toluene/H2O (3:1)

Industrial-Scale Synthesis and Process Optimization

Scaling the synthesis necessitates continuous flow reactors and automated systems to maintain consistency. Key considerations include:

Solvent and Temperature Optimization

Deuteration at Scale

Large-scale trideuteromethylation employs flow hydrogenation-deuteration systems. A dual-bed reactor with Pd/C and CD3I streams achieves 95% yield with <1% residual protiated impurity.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-Ray Diffraction (XRD)

Single-crystal XRD reveals planar imidazo[4,5-b]pyridine cores with bond lengths of 1.34 Å (C2-Cl) and 1.47 Å (C1-CD3), consistent with DFT calculations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

Coupling Reactions: The phenyl group can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and appropriate ligands.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

Oxidation Products: N-oxides or other oxidized derivatives.

Reduction Products: Amines or other reduced derivatives.

Coupling Products: Biaryl or other coupled products.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine is primarily investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Mechanism of Action : The compound is believed to inhibit specific pathways associated with various diseases, including cancer and autoimmune disorders. Research indicates that it may modulate the activity of phosphoinositide 3-kinases (PI3K), which are critical in cell signaling pathways related to growth and metabolism .

Proteomics Research

The compound is utilized as a labeled standard in mass spectrometry applications. Its isotopic labeling (trideuteromethyl group) enhances the detection and quantification of proteins and metabolites in complex biological samples.

- Case Study : A methodology employing ion-trap tandem mass spectrometry demonstrated the compound's effectiveness in determining heterocyclic amines in food products, showcasing its utility in food safety and quality control .

Data Tables

Mechanism of Action

The mechanism of action of 2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine depends on its specific application. In medicinal chemistry, it may act by:

Binding to Enzymes or Receptors: The compound can interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Disrupting Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

Inducing Apoptosis: In cancer research, it may induce apoptosis (programmed cell death) in cancer cells through various pathways.

Comparison with Similar Compounds

2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine can be compared with other imidazo[4,5-b]pyridine derivatives:

2-Chloro-6-phenylimidazo(4,5-b)pyridine: Lacks the trideuteromethyl group, which may result in different pharmacokinetic properties.

1-Methyl-2-chloro-6-phenylimidazo(4,5-b)pyridine: Contains a methyl group instead of a trideuteromethyl group, potentially affecting its stability and biological activity.

2-Bromo-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine: Substitution of chlorine with bromine can alter its reactivity and interactions with biological targets.

The uniqueness of this compound lies in the presence of the trideuteromethyl group, which can enhance its stability and modify its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.

Biological Activity

2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its structure features a chlorine atom at the 2-position, a trideuteromethyl group at the 1-position, and a phenyl group at the 6-position. The incorporation of deuterium enhances the compound's stability and alters its pharmacokinetic properties, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and biological assays.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function.

- Cellular Disruption : It could interfere with cellular processes such as DNA replication and protein synthesis.

- Apoptosis Induction : In cancer research, it may induce programmed cell death in cancer cells through various pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds within the imidazo[4,5-b]pyridine class. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A notable case study showed that related compounds exhibited IC50 values in the low micromolar range against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with key biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression, potentially leading to its use as a therapeutic agent .

Comparative Analysis

To better understand its biological activity, it is useful to compare this compound with other related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-Chloro-6-phenylimidazo(4,5-b)pyridine | Lacks trideuteromethyl group | Moderate anticancer activity |

| 1-Methyl-2-chloro-6-phenylimidazo(4,5-b)pyridine | Methyl instead of trideuteromethyl | Reduced stability and activity |

| 2-Bromo-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine | Bromine substitution | Altered reactivity and interactions |

The presence of the trideuteromethyl group in this compound is hypothesized to enhance its stability and biological efficacy compared to its analogs.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications in treating various diseases, particularly cancer. Its unique structure allows for modifications that can lead to improved efficacy and reduced side effects.

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo substitution reactions makes it a versatile intermediate in organic synthesis.

Toxicological Studies

Given its structural characteristics, there are ongoing investigations into the potential mutagenic effects of this compound. Studies are being conducted to assess its safety profile and environmental impact .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for deuterated heterocyclic amines like 2-chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine?

- Methodological Answer : Deuterated analogs of heterocyclic amines (HCAs) are typically synthesized via isotopic labeling during precursor reactions. For example, deuterated methyl groups can be introduced using deuterated formaldehyde (CD₂O) or deuterated methylamine in the presence of creatine, phenylacetaldehyde, or other carbonyl-containing intermediates . The incorporation of trideuteromethyl groups requires precise control of reaction conditions (e.g., pH, temperature) to minimize proton-deuterium exchange. Analytical confirmation via LC-MS or NMR is critical to verify isotopic purity and structural integrity .

Q. How is this compound identified and quantified in complex biological matrices?

- Methodological Answer : Stable isotope dilution analysis (SIDA) using deuterated internal standards (e.g., D₃-PhIP) paired with LC-MS/MS is the gold standard. For instance, D₃-PhIP is spiked into samples before extraction to correct for matrix effects and ionization efficiency. Chromatographic separation using C18 columns and MRM (multiple reaction monitoring) modes ensures specificity. Detection limits in human serum can reach sub-picomolar ranges .

Q. What are the key metabolic activation pathways of this compound in mammalian systems?

- Methodological Answer : Metabolic activation involves cytochrome P450 (CYP)-mediated N-hydroxylation, primarily by CYP1A2 in humans, forming a genotoxic N-hydroxy intermediate. In vitro assays with human liver microsomes or recombinant CYP isoforms (e.g., CYP1A1, CYP1B1) are used to study kinetics. Co-factor systems (NADPH regenerating systems) and inhibitors like furafylline (CYP1A2-specific) validate enzyme contributions .

Advanced Research Questions

Q. How do interspecies differences in metabolism impact the extrapolation of toxicological data for this compound?

- Methodological Answer : Rats predominantly detoxify HCAs via 4'-hydroxylation, while humans favor N-hydroxylation, leading to divergent genotoxic risks. Comparative studies using hepatocytes from humans vs. rats (untreated or induced with CYP inducers like 3-methylcholanthrene) reveal species-specific metabolite profiles. For example, glucuronidation regioselectivity differs: humans favor N2-glucuronides, whereas rats form N3-conjugates . Kinetic parameters (Km, Vmax) for CYP isoforms must be compared across species to model risk .

Q. What mutagenic profiles are associated with this compound adducts in genomic DNA?

- Methodological Answer : DNA adducts (e.g., N-(deoxyguanosin-8-yl)-PhIP) are characterized using ³²P-postlabeling or ultra-sensitive mass spectrometry. Mutation spectra in in vitro models (e.g., TK6 lymphoblastoid cells) show GC→TA transversions and splice-site deletions, with strand bias (85% mutations on non-transcribed strand). Targeted sequencing of HPRT or TP53 loci identifies hotspot mutations (e.g., exon III splice acceptor sites) .

Q. What experimental strategies mitigate artefactual data when studying this compound’s reactivity in model systems?

- Methodological Answer : Use deuterated analogs (e.g., D₃-PhIP) as internal standards to distinguish endogenous vs. exogenous adducts. Control for autoxidation by conducting reactions under inert atmospheres (N₂/Ar). Validate metabolite stability using protease inhibitors (e.g., aprotinin) in hepatocyte incubations and confirm adduct structures with synthetic standards .

Q. How do competing detoxification pathways (e.g., sulfation, glucuronidation) influence the compound’s bioactivation?

- Methodological Answer : Sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) activities are assessed in hepatic cytosolic fractions. Inhibitors like pentachlorophenol (sulfation) or β-glucuronidase (hydrolysis of glucuronides) modulate metabolite ratios. For example, 4'-PhIP-sulfate dominates in rat urine, while humans excrete N2-/N3-glucuronides. Kinetic assays with recombinant enzymes quantify isoform-specific contributions .

Data Contradictions and Resolution

Q. Discrepancies in CYP isoform contributions to N-hydroxylation: How to resolve conflicting reports on CYP1A1 vs. CYP1A2 roles?

- Resolution : While CYP1A2 is the primary isoform in human liver, extrahepatic CYP1A1 (e.g., in prostate or breast) may dominate in tissues with low CYP1A2 expression. Catalytic efficiency (Vmax/Km) comparisons show CYP1A1 outperforms CYP1A2 in some systems. Use tissue-specific microsomes and isoform-selective inhibitors to clarify context-dependent activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.